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Compound of Interest

Benzenesulfonamide, p-bromo-N-
Compound Name:
methyl-

Cat. No.: B1266604

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of p-bromo-N-
methylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery.
The protocol is based on the nucleophilic substitution reaction between 4-
bromobenzenesulfonyl chloride and methylamine.

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with methylamine
hydrochloride in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA),
in a suitable solvent like dichloromethane (DCM).

Overall Reaction:
Br-CeH4-SO2Cl + CH3NH2-HCI + DIPEA - Br-CeHs-SO2NHCHSs + DIPEA-HCI + HCI

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of p-bromo-N-
methylbenzenesulfonamide.

Materials and Reagents:
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e 4-bromobenzenesulfonyl chloride

o Methylamine hydrochloride (CH3NH2-HCI)
e N,N-diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

o Deionized water

¢ Anhydrous sodium sulfate (Na2S0a)
Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware

Separatory funnel

Rotary evaporator
Procedure:

» To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM),
sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-
bromobenzenesulfonyl chloride (0.98 mmol).

» Continuously stir the reaction mixture at room temperature for 16 hours.
» Monitor the progress of the reaction by thin-layer chromatography (TLC).
o Upon completion, quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.
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o Combine the organic layers and dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude
product.

e The resulting product, N-methyl-4-bromobenzenesulfonamide, is obtained as a yellow semi-
solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of p-bromo-N-
methylbenzenesulfonamide.
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Note: H NMR and 3C NMR data for p-bromo-N-methylbenzenesulfonamide are not readily
available in the cited search results. For complete characterization, it is recommended to
acquire these spectra.

Mandatory Visualizations

Experimental Workflow:

Experimental Workflow for p-bromo-N-methylbenzenesulfonamide Synthesis
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Caption: Workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1266604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reaction Mechanism:

General Reaction Mechanism
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Caption: Nucleophilic substitution mechanism for sulfonamide formation.
 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of p-bromo-
N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1266604#experimental-protocol-for-p-bromo-n-
methylbenzenesulfonamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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